molecular formula C5H13NO2 B13232343 2-(Aminooxy)-3-methylbutan-1-ol

2-(Aminooxy)-3-methylbutan-1-ol

Cat. No.: B13232343
M. Wt: 119.16 g/mol
InChI Key: KJWIVVQACMQNJU-UHFFFAOYSA-N
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Description

2-(Aminooxy)-3-methylbutan-1-ol: is an organic compound that features an aminooxy functional group attached to a branched butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminooxy)-3-methylbutan-1-ol typically involves the reaction of an appropriate precursor with hydroxylamine. One common method is the reaction of 3-methylbutanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired aminooxy compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Aminooxy)-3-methylbutan-1-ol can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-(Aminooxy)-3-methylbutan-1-ol is used in organic synthesis as a building block for more complex molecules. Its aminooxy group is particularly useful in oxime ligation, a bioorthogonal reaction that forms stable oxime bonds.

Biology: In biological research, this compound is used for labeling and modifying biomolecules. The aminooxy group reacts with carbonyl groups on proteins and other biomolecules, allowing for the attachment of various probes and tags.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to form stable bonds with biomolecules makes it a valuable tool in medicinal chemistry.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-3-methylbutan-1-ol involves its aminooxy group, which acts as a nucleophile. This group can form stable oxime bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reaction is often catalyzed by aniline or phenylenediamine derivatives, which accelerate the formation of the oxime bond.

Comparison with Similar Compounds

    Aminooxyacetic acid: Similar in structure but contains an acetic acid moiety instead of a butanol backbone.

    O-(2-Aminoethyl)hydroxylamine: Contains an ethylamine group instead of a butanol backbone.

    Hydroxylamine: The simplest form of an aminooxy compound, lacking the butanol backbone.

Uniqueness: 2-(Aminooxy)-3-methylbutan-1-ol is unique due to its branched butanol backbone, which imparts different steric and electronic properties compared to linear or simpler aminooxy compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable tool in specific synthetic and research applications.

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

2-aminooxy-3-methylbutan-1-ol

InChI

InChI=1S/C5H13NO2/c1-4(2)5(3-7)8-6/h4-5,7H,3,6H2,1-2H3

InChI Key

KJWIVVQACMQNJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)ON

Origin of Product

United States

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